Voriconazole

Vue d'ensemble

Description

Voriconazole is a triazole antifungal medication used to treat a variety of serious fungal infections. It is particularly effective against infections caused by Aspergillus, Candida, Fusarium, and Scedosporium species . This compound is available in both oral and intravenous formulations and is known for its broad-spectrum antifungal activity.

Méthodes De Préparation

Voriconazole can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzyl bromide with 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)ethanol under basic conditions to form the desired product . The industrial production of this compound typically involves the reconstitution of this compound powder with water for injections to obtain a solution that can be further processed and packaged .

Analyse Des Réactions Chimiques

Voriconazole undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include this compound N-oxide and other minor metabolites .

Applications De Recherche Scientifique

Voriconazole is a broad-spectrum antifungal agent belonging to the triazole drug group, used to treat severe fungal infections . It has demonstrated in vitro and in vivo efficacy against a large variety of yeasts, with excellent activity against all Candida species, Cryptococcus neoformans, and molds, especially Aspergillus species . It is also effective against endemic fungi such as Histoplasma capsulatum .

Scientific Research Applications

This compound has been proven effective in treating the following conditions:

- Invasive Aspergillosis (IA) this compound has demonstrated efficacy in treating acute invasive aspergillosis in immunocompromised patients . A study showed good responses in 48% of patients, with 14% showing a complete response and 34% a partial response . In the therapy of invasive aspergillosis, this compound has been shown to be significantly more effective compared to amphotericin B desoxycholate .

- Oral and Esophageal Candidosis Clinical efficacy has been demonstrated in phase II/III studies for oral and esophageal candidosis .

- Fusarium Keratitis this compound can be used as an adjuvant to topical treatments for Fusarium keratitis . A study showed that oral this compound decreased the hazard of corneal perforation or the need for therapeutic penetrating keratoplasty compared with a placebo .

Therapeutic Drug Monitoring (TDM)

This compound's use is complicated due to its saturable metabolism, nonlinear kinetic profile, and drug interactions, which result in considerable interpatient variability in concentrations . Therapeutic drug monitoring of this compound trough concentrations may lead to improved patient outcomes . Maintaining therapeutic concentrations of 1 to 5.5 μg/mL is recommended to maximize the exposure-response relationship of this compound . A prospective study showed that 46% of patients had a lack of response when trough plasma concentrations were less than or equal to 1 microg/mL, compared with 12% of patients with trough concentrations greater than 1 microg/mL .

Factors such as age and underlying diseases like cystic fibrosis can affect this compound levels . Drug interactions, such as those with proton pump inhibitors (PPIs) and corticosteroids, can also influence this compound concentrations .

Case Studies

- This compound-Induced Periostitis in Solid Organ Transplant Patients: this compound therapy in two solid organ transplant patients resulted in periostitis . This case study suggests careful assessment for musculoskeletal pain in patients undergoing this compound treatment for two months or more, particularly if their daily dosages of this compound exceed 500 mg per day .

- Treatment of Invasive Mycoses: A recent prospective study on the use of this compound for treatment of invasive mycoses demonstrated that 46% of the patients had a lack of response when trough plasma concentrations were less than or equal to 1 microg/mL, compared with 12% of patients with trough concentrations greater than 1 microg/mL (p = 0.02) . All patients with low trough concentrations who did not respond to this compound improved upon dose escalation .

Adverse Effects

New adverse events such as visual disturbances have been described with the use of this compound, but the majority of adverse events are similar to other triazole drugs and not life-threatening . The most common adverse effects associated with this compound are visual disturbances (21%) and elevations in liver transaminase levels (12.4%) . A greater incidence of adverse effects may be associated with trough concentrations greater than 6 microg/mL . Severe muscle weakness has also been reported in some patients receiving concomitant treatment with corticosteroids .

This compound Interactions

Mécanisme D'action

Voriconazole exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme 14-alpha-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death . This compound has a high affinity for the fungal enzyme, making it effective against a wide range of fungal pathogens .

Comparaison Avec Des Composés Similaires

Voriconazole is often compared with other triazole antifungals such as fluconazole and itraconazole. Unlike fluconazole, this compound has a broader spectrum of activity and is effective against fluconazole-resistant strains of Candida . Compared to itraconazole, this compound has better oral bioavailability and fewer absorption issues . Other similar compounds include posaconazole and isavuconazole, which also belong to the triazole class of antifungals .

This compound’s unique properties, such as its broad-spectrum activity and high oral bioavailability, make it a valuable antifungal agent in both clinical and research settings.

Activité Biologique

Voriconazole, a second-generation triazole antifungal agent, is primarily used for the treatment of invasive fungal infections, particularly those caused by Aspergillus and Candida species. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Pharmacodynamics

This compound exhibits a broad spectrum of antifungal activity. Its mechanism involves the inhibition of fungal ergosterol synthesis by blocking the enzyme lanosterol 14α-demethylase, which is crucial for the formation of ergosterol, a key component of fungal cell membranes. This action leads to increased membrane permeability and ultimately results in cell death.

Efficacy Against Fungal Pathogens

- Aspergillus Species : this compound demonstrates time-dependent slow fungicidal activity against Aspergillus species. The drug has shown effectiveness in treating infections caused by Aspergillus fumigatus, with a post-antifungal effect observed after treatment cessation .

- Candida Species : this compound exhibits fungistatic activity against various Candida species. Its efficacy is influenced by the minimum inhibitory concentration (MIC), with breakpoints established to differentiate sensitive and resistant strains .

- Other Pathogens : this compound is also effective against Cryptococcus neoformans and certain less common molds, expanding its clinical utility .

Pharmacokinetics

This compound is characterized by its rapid absorption and extensive distribution in body tissues. Key pharmacokinetic parameters include:

- Bioavailability : Oral bioavailability exceeds 90%, allowing for flexible administration routes between oral and intravenous formulations.

- Volume of Distribution : Ranges from 2 to 4.6 L/kg, indicating significant tissue penetration, including into the brain and cerebrospinal fluid.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4), leading to complex drug interactions due to its influence on these metabolic pathways.

- Half-life : Approximately 6 hours, with steady-state concentrations achieved within 5 days for oral administration or within 24 hours following an intravenous loading dose .

Case Study 1: Mucocutaneous Candida Infections

A retrospective review highlighted a 55-year-old female patient with recurrent mucocutaneous candidiasis who was transitioned from fluconazole to this compound due to inadequate response. Following this compound therapy, significant improvement was noted in her clinical condition .

Case Study 2: Invasive Aspergillosis

In another case involving invasive aspergillosis, this compound was utilized as a primary treatment after amphotericin B failed to achieve therapeutic levels. The patient's condition improved markedly after initiating this compound therapy, demonstrating its efficacy in severe infections .

Stability and Cytotoxicity Studies

Recent studies have evaluated the stability of this compound's biological activity against various strains of Acanthamoeba castellanii, revealing that this compound retains its antifungal properties even after prolonged storage. The cytotoxicity assessment indicated that at higher concentrations (35.8 µM), this compound reduced cell viability significantly compared to lower concentrations (0.7 µM) .

Summary Table of this compound Activity

| Pathogen | Activity Type | MIC Breakpoint (µg/ml) | Comments |

|---|---|---|---|

| Aspergillus fumigatus | Slow fungicidal | ≤1 (sensitive) | Effective in invasive infections |

| Candida albicans | Fungistatic | ≤1 (sensitive) | Resistance observed at higher MICs |

| Cryptococcus neoformans | Fungistatic | ≤2 (sensitive) | Effective in cryptococcal meningitis |

| Acanthamoeba castellanii | Antimicrobial | N/A | Retains activity against trophozoites |

Propriétés

IUPAC Name |

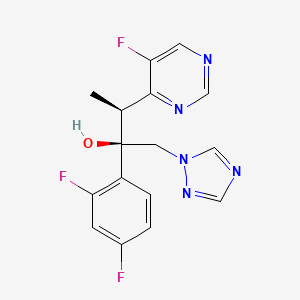

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046485, DTXSID201019420 | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Low, 9.78e-02 g/L | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

188416-29-7, 137234-62-9 | |

| Record name | (±)-Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voriconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 130 °C | |

| Record name | Voriconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voriconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.